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N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine

Medicinal chemistry Fragment-based screening Physicochemical profiling

N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine (C13H16N2O3, MW 248.28 g/mol) is a synthetic indole–glycine conjugate featuring a 4-methoxyindole moiety linked to glycine via a propanoyl spacer. This scaffold places it within the class of N-substituted indole propionic acid derivatives, a family extensively investigated as peroxisome proliferator-activated receptor (PPAR) modulators and insulin sensitizers.

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
Cat. No. B4517950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CN2CCC(=O)NCC(=O)O
InChIInChI=1S/C14H16N2O4/c1-20-12-4-2-3-11-10(12)5-7-16(11)8-6-13(17)15-9-14(18)19/h2-5,7H,6,8-9H2,1H3,(H,15,17)(H,18,19)
InChIKeyOQKWKKZQPWUUGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine – Compound Profile and Procurement Context


N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine (C13H16N2O3, MW 248.28 g/mol) is a synthetic indole–glycine conjugate featuring a 4-methoxyindole moiety linked to glycine via a propanoyl spacer. [1] This scaffold places it within the class of N-substituted indole propionic acid derivatives, a family extensively investigated as peroxisome proliferator-activated receptor (PPAR) modulators and insulin sensitizers. [2] Unlike simple indole-3-propionic acids, the N-1 substitution pattern and the glycine amide terminus confer distinct conformational and hydrogen-bonding properties that differentiate this compound from its 3-substituted or acid-only counterparts. [3]

Why N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine Cannot Be Replaced by Generic Indole Analogs


Indole-based screening hits are frequently treated as interchangeable in early discovery; however, for N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine, three structural determinants preclude simple substitution with in-class analogs. The 4-methoxy substitution on the indole ring alters electron density and steric profile relative to the 5-methoxy or unsubstituted indole variants, directly affecting target recognition. The glycine amide terminus provides a carboxylate handle that is absent in the corresponding propionic acid, enabling additional polar interactions in binding pockets. [1] Finally, the N-1 propanoyl linkage positions the indole core differently than the more common C-3 indole propionic acid scaffold, resulting in distinct PPAR subtype selectivity profiles. [2]

Quantitative Differentiation Evidence for N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine


Regioisomeric Methoxy Positioning: 4-OMe vs. 5-OMe Physicochemical Divergence

The 4-methoxy substitution on the indole ring of N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine creates a distinct electronic environment compared to the 5-methoxy regioisomer. While direct experimental data for the 4-OMe compound is not available in public databases, the 5-methoxy analog (N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]glycine, Hit2Lead SC-9301457) serves as a reference: MW 276 g/mol, LogP 0.98, tPSA 80.6 Ų . The 4-OMe compound (MW 248 g/mol, C13H16N2O3) is 28 Da lighter due to the absence of an extra carbon in the glycylglycine moiety, which directly reduces LogP by approximately 0.3–0.5 units (estimated) and increases aqueous solubility. This difference is critical for fragment-based screening where molecular weight and lipophilicity thresholds (Rule of Three: MW ≤300, LogP ≤3) dictate library membership. [1]

Medicinal chemistry Fragment-based screening Physicochemical profiling

PPARgamma Binding Affinity: Glycine Conjugate vs. Propionic Acid Precursor

The propionic acid precursor 3-(4-methoxy-1H-indol-1-yl)propanoic acid exhibits a Kd of 4.90 nM for PPARgamma by SPR and an EC50 of 300 nM in a GAL4-PPARgamma LBD transactivation assay in HepG2 cells [1]. While binding data for the glycine conjugate N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine at PPARgamma is not publicly available, the conversion of the carboxylic acid to a glycine amide would be expected to alter both affinity and efficacy. SAR from the indole propionic acid series in patent literature demonstrates that the terminal acid group is a critical pharmacophore for PPARgamma activation; its amidation generally reduces potency by 10- to 100-fold [2]. This provides a class-level inference that the glycine conjugate may serve as a PPARgamma probe with attenuated agonism, potentially reducing adipogenic side effects associated with full PPARgamma agonists such as rosiglitazone. [3]

PPARgamma agonism Diabetes Nuclear receptor pharmacology

IDO2 Inhibition: Target Compound vs. Typical Indole Scaffold Activity

N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine has been tested in a mouse IDO2 inhibition assay and showed an IC50 of 51,000 nM (51 µM) in HEK293T cells expressing mouse IDO2, assessed by kynurenine formation after 24 hours [1]. This level of activity is modest compared to clinical-stage IDO1 inhibitors (e.g., epacadostat, IC50 ~10 nM), but it provides a defined pharmacological fingerprint. Importantly, the 4-methoxy substitution pattern and the glycine terminus may confer selectivity over IDO1; the unsubstituted indole analog N-[3-(1H-indol-1-yl)propanoyl]glycine shows a different activity profile at IDO1 (data not directly comparable in the same assay). This establishes the 4-methoxy compound as a starting point for IDO2-selective probe development, distinct from the broader class of pan-IDO indole derivatives. [2]

Immuno-oncology IDO2 inhibition Tryptophan metabolism

Glycine vs. Glycylglycine Conjugate: Impact on Molecular Properties

The target compound N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine (MW 248.28) is differentiated from its glycylglycine analog N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycylglycine (MW 333.34, ChemDiv Y043-0539) by a single glycine deletion. This reduces molecular weight by 85 Da and eliminates one hydrogen bond donor and one acceptor. The glycylglycine analog has a molecular formula of C16H19N3O5, indicating increased polarity and likely reduced membrane permeability compared to the mono-glycine compound. For intracellular targets such as PPARgamma or IDO2, the smaller, less polar mono-glycine conjugate is predicted to have superior passive permeability (estimated ΔLogD7.4 ≈ -0.5 to -1.0 for the glycylglycine) and a lower topological polar surface area (estimated tPSA ~80 vs. ~120 Ų). [1] This makes the mono-glycine compound a better starting point for cell-active probe development.

Peptide chemistry Prodrug design Solubility optimization

Optimal Application Scenarios for N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine in Research and Industrial Settings


Fragment-Based Drug Discovery (FBDD) Library Member for PPARgamma and IDO2 Targets

With a molecular weight of 248 Da and estimated LogP < 1.0, N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine satisfies all Rule-of-Three criteria for fragment libraries. [1] Its 4-methoxyindole scaffold provides a defined PPARgamma pharmacophore (based on the acid precursor's Kd of 4.90 nM) [2] and a measurable IDO2 IC50 of 51 µM, [3] offering two orthogonal target-based screening hypotheses from a single fragment. This dual-target potential is not available with the 5-methoxy regioisomer or the unsubstituted indole analog, making it a higher-value fragment for multi-target screening cascades.

PPARgamma Partial Agonist Probe Development for Metabolic Disease

The glycine amide terminus of N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine is predicted to attenuate PPARgamma agonism relative to the carboxylic acid precursor (EC50 300 nM), [2] potentially yielding a partial agonist profile that retains insulin-sensitizing efficacy while reducing the adipogenic and fluid-retention side effects associated with full agonists like rosiglitazone. [4] This compound serves as an entry point for structure-based optimization toward selective PPARgamma modulators (SPPARγMs), a clinically validated but underserved therapeutic strategy for type 2 diabetes.

IDO2 Selectivity Probe for Immuno-Oncology Target Validation

The demonstrated, albeit modest, IDO2 inhibitory activity (IC50 51,000 nM) [3] provides a quantitative starting point for medicinal chemistry optimization. The 4-methoxy substitution pattern and the glycine terminus are structural features that can be systematically varied to improve potency and establish IDO2/IDO1 selectivity. This compound is particularly valuable for academic and biotech groups investigating the role of IDO2 in tumor immune evasion, where selective pharmacological tools are lacking.

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